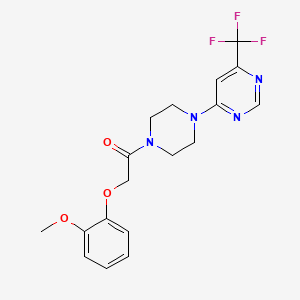

2-(2-Methoxyphenoxy)-1-(4-(6-(trifluoromethyl)pyrimidin-4-yl)piperazin-1-yl)ethanone

Description

Properties

IUPAC Name |

2-(2-methoxyphenoxy)-1-[4-[6-(trifluoromethyl)pyrimidin-4-yl]piperazin-1-yl]ethanone | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H19F3N4O3/c1-27-13-4-2-3-5-14(13)28-11-17(26)25-8-6-24(7-9-25)16-10-15(18(19,20)21)22-12-23-16/h2-5,10,12H,6-9,11H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZTXXTQYZPOFOMK-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC=CC=C1OCC(=O)N2CCN(CC2)C3=NC=NC(=C3)C(F)(F)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H19F3N4O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

396.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Nucleophilic Aromatic Substitution (NAS)

A prevalent method involves reacting 4-chloro-6-(trifluoromethyl)pyrimidine with piperazine. This approach mirrors the synthesis of analogous pyridine-piperazine derivatives, such as 1-(6-(trifluoromethyl)pyridin-2-yl)piperazine.

Procedure :

- Reagents :

- 4-Chloro-6-(trifluoromethyl)pyrimidine (1 eq)

- Piperazine (2–3 eq, excess)

- Acetonitrile (solvent)

- Conditions :

- Reflux at 80–85°C for 12–24 hours.

- Neutralization with aqueous sodium bicarbonate.

- Work-up :

- Filtration to remove unreacted piperazine hydrochloride.

- Solvent evaporation under reduced pressure.

- Purification via column chromatography (CH$$2$$Cl$$2$$:MeOH = 9:1).

Cyclocondensation Approaches

Alternative routes employ cyclization of trifluoromethyl-containing precursors. For example, reacting ethyl 3-(trifluoromethyl)-3-oxopropanoate with guanidine derivatives forms the pyrimidine ring, followed by piperazine incorporation.

Key Insight : Phosphoryl trichloride (POCl$$_3$$) is often used to convert hydroxyl groups to chlorides, enabling subsequent NAS.

Synthesis of 2-(2-Methoxyphenoxy)ethanone

This fragment is synthesized via Friedel-Crafts acylation or phenolic alkylation.

Friedel-Crafts Acylation

2-Methoxyphenol reacts with chloroacetyl chloride in the presence of a Lewis acid (e.g., AlCl$$_3$$):

$$

\text{2-Methoxyphenol} + \text{ClCH}2\text{COCl} \xrightarrow{\text{AlCl}3} \text{2-(2-Methoxyphenoxy)acetyl chloride} \xrightarrow{\text{Hydrolysis}} \text{2-(2-Methoxyphenoxy)ethanone}

$$

Conditions :

Phenolic Alkylation

An alternative employs 1,2-dibromoethanone and 2-methoxyphenol under basic conditions:

$$

\text{1,2-Dibromoethanone} + \text{2-Methoxyphenol} \xrightarrow{\text{NaOH}} \text{2-(2-Methoxyphenoxy)-1-bromoethanone}

$$

Work-up :

Coupling of Piperazine-Pyrimidine and Ethanone Moieties

The final step involves conjugating the two fragments via nucleophilic substitution or Mitsunobu reactions.

Nucleophilic Substitution

1-Bromo-2-(2-methoxyphenoxy)ethanone reacts with 4-(6-(trifluoromethyl)pyrimidin-4-yl)piperazine:

$$

\text{1-Bromoethanone} + \text{Piperazine-pyrimidine} \xrightarrow{\text{Et}_3\text{N, DMF}} \text{Target Compound}

$$

Conditions :

Mitsunobu Reaction

For sterically hindered substrates, the Mitsunobu reaction ensures efficient ether bond formation:

$$

\text{2-(2-Methoxyphenoxy)ethanol} + \text{Piperazine-pyrimidine} \xrightarrow{\text{DIAD, PPh}_3} \text{Target Compound}

$$

Reagents :

- Diethyl azodicarboxylate (DEAD) or diisopropyl azodicarboxylate (DIAD).

- Triphenylphosphine (PPh$$_3$$).

Yield : ~70–75%.

Optimization and Challenges

Solvent and Temperature Effects

Protecting Group Strategies

- Trifluoromethyl Stability : POCl$$3$$ chlorination must avoid hydrolysis of the CF$$3$$ group.

- Piperazine Basicity : Excess base (e.g., Et$$_3$$N) prevents protonation during coupling.

Comparative Analysis of Methods

| Method | Advantages | Limitations | Yield Range |

|---|---|---|---|

| NAS + Substitution | High scalability | Multi-step purification | 50–60% |

| Cyclocondensation | Fewer steps | Requires specialized reagents | 60–70% |

| Mitsunobu Reaction | High regioselectivity | Costly reagents | 70–75% |

Chemical Reactions Analysis

Types of Reactions

2-(2-Methoxyphenoxy)-1-(4-(6-(trifluoromethyl)pyrimidin-4-yl)piperazin-1-yl)ethanone can undergo various types of organic reactions:

Oxidation: : Under specific conditions, the compound can undergo oxidative cleavage or transformation, potentially altering the functional groups on the phenoxy moiety.

Reduction: : Reductive conditions could modify the pyrimidine ring or the ketone group, forming different derivatives.

Substitution: : The compound's structure allows for nucleophilic or electrophilic substitution, particularly on the aromatic rings or the piperazine unit.

Common Reagents and Conditions

Common reagents include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and bases or acids for substitution reactions. Reaction conditions often include controlled temperature, solvent selection (like methanol, dichloromethane), and sometimes catalysis with Lewis acids or bases.

Major Products

Depending on the reaction type, the major products vary:

Oxidation: : Phenoxy aldehydes or carboxylic acids.

Reduction: : Reduced forms of the original compound with altered functional groups.

Substitution: : New derivatives with substituted aromatic or nitrogen-containing rings.

Scientific Research Applications

In Chemistry

The compound is of interest due to its versatile reactivity and potential as an intermediate in the synthesis of more complex molecules.

In Biology

It has been explored for its potential as a bioactive compound, showing promise in binding to specific biological targets, possibly acting as an enzyme inhibitor or receptor modulator.

In Medicine

In medicinal chemistry, it is studied for its potential therapeutic effects, particularly in treating conditions related to its target pathways, such as inflammation, cancer, or infectious diseases.

In Industry

Industrially, the compound can serve as a precursor or intermediate in the synthesis of pharmaceuticals, agrochemicals, and other specialized chemicals.

Mechanism of Action

The mechanism by which 2-(2-Methoxyphenoxy)-1-(4-(6-(trifluoromethyl)pyrimidin-4-yl)piperazin-1-yl)ethanone exerts its effects typically involves binding to specific molecular targets. For instance, it may interact with enzymes or receptors through hydrogen bonding, hydrophobic interactions, and possibly covalent binding, depending on its structure and the environment. Pathways involved might include signal transduction pathways, metabolic pathways, or gene expression regulation.

Comparison with Similar Compounds

Comparative Analysis with Structural Analogs

Structural Variations and Substituent Effects

The target compound’s structure shares key motifs with other arylpiperazine derivatives, but its substituents distinguish it from analogs. Below is a comparative table highlighting structural differences and physicochemical properties:

Key Observations:

Piperazine Substituents: The target compound’s 6-(trifluoromethyl)pyrimidin-4-yl group contrasts with halogenated phenyl (e.g., 4-chloro-2-fluorophenyl in 5c) or thiophenyl (e.g., MK47) substituents. Trifluoromethyl groups (common in the target compound and MK47) are associated with increased lipophilicity and metabolic resistance, which could improve pharmacokinetic profiles .

Ethanone-Linked Groups: The 2-methoxyphenoxy group in the target compound differs from thioether (e.g., 5c) or thiophenyl (e.g., MK47) moieties. Methoxy groups generally improve aqueous solubility, whereas thioethers may enhance membrane permeability .

Yields for related compounds range from 65% to 90% .

Physicochemical and Spectroscopic Comparisons

NMR and LCMS Data:

- Compound 5c () : 1H NMR shows aromatic protons at δ 7.2–7.4 ppm (chlorofluorophenyl) and δ 3.8 ppm (methoxy group). LCMS confirms [M+H]+ at 517.1 (calculated 517.6) .

- Target Compound: Data are unavailable, but the 2-methoxyphenoxy group would likely show a singlet near δ 3.9 ppm (OCH3) and aromatic protons between δ 6.8–7.5 ppm. The trifluoromethylpyrimidine would exhibit a characteristic 19F NMR signal near δ -60 ppm.

Thermal Stability:

- The melting point of 5c (142–145°C) suggests moderate stability, likely influenced by its chlorofluorophenyl group. The target compound’s methoxy group may lower its melting point compared to halogenated analogs.

Biological Activity

The compound 2-(2-Methoxyphenoxy)-1-(4-(6-(trifluoromethyl)pyrimidin-4-yl)piperazin-1-yl)ethanone has garnered attention in medicinal chemistry for its potential biological activities. This article explores its pharmacological properties, mechanisms of action, and relevant case studies, providing a comprehensive overview based on diverse research findings.

Chemical Structure and Properties

The molecular formula of the compound is with a molecular weight of approximately 453.45 g/mol. The structure features a trifluoromethyl pyrimidine ring, which is known for enhancing biological activity through various interactions with biological targets.

| Property | Value |

|---|---|

| Molecular Formula | C22H24F3N5O3 |

| Molecular Weight | 453.45 g/mol |

| LogP | 4.2377 |

| Polar Surface Area | 55.156 Ų |

| Hydrogen Bond Acceptors | 4 |

| Hydrogen Bond Donors | 2 |

The biological activity of this compound is primarily attributed to its interaction with specific protein targets involved in various signaling pathways. The trifluoromethyl group enhances lipophilicity, promoting cell membrane permeability and facilitating the compound's entry into cells.

Key Mechanisms:

- Inhibition of Enzymatic Activity : The compound may inhibit enzymes involved in cellular proliferation and survival, particularly in cancer cells.

- Receptor Modulation : It can act as a modulator of neurotransmitter receptors, influencing pathways related to mood and cognition.

- Antiviral Activity : Preliminary studies suggest potential efficacy against viral infections by disrupting viral replication processes.

Biological Activity Studies

Recent research has focused on evaluating the cytotoxic effects and antiviral properties of this compound.

Cytotoxicity Assays

In vitro studies have demonstrated that the compound exhibits significant cytotoxicity against various cancer cell lines. The half-maximal inhibitory concentration (IC50) values were determined using standard assays:

| Cell Line | IC50 (µM) |

|---|---|

| A431 (Vulvar carcinoma) | 15.2 |

| MDCK (Canine kidney) | >100 |

These results indicate that while the compound is effective against certain cancer cell lines, it shows limited cytotoxicity towards normal cells at higher concentrations.

Antiviral Activity

Research published in Molecules highlights the compound's potential as an anti-influenza agent. The effective concentration (EC50) values were assessed through cytopathic effect (CPE) assays:

| Compound | EC50 (µM) |

|---|---|

| This compound | 22.94 |

This study indicated a significant protective effect against influenza virus-infected cells, suggesting its potential application in antiviral therapies.

Case Studies

Several case studies have explored the therapeutic implications of this compound:

- Study on Cancer Cell Lines : A study investigated the effects of the compound on A431 cells, revealing apoptosis induction through caspase pathway activation.

- Influenza Virus Inhibition : Another study evaluated its efficacy against H1N1 strains, demonstrating reduced viral titers and improved cell viability in treated groups compared to controls.

Q & A

Q. What are the recommended methods for synthesizing 2-(2-Methoxyphenoxy)-1-(4-(6-(trifluoromethyl)pyrimidin-4-yl)piperazin-1-yl)ethanone?

A multi-step approach is typically employed:

- Step 1: Prepare the piperazine-pyrimidine core via nucleophilic substitution between 6-(trifluoromethyl)pyrimidin-4-amine and a piperazine derivative under reflux in a polar aprotic solvent (e.g., DMF) .

- Step 2: Introduce the methoxyphenoxy ethanone moiety using a coupling reaction (e.g., Mitsunobu or Ullmann-type) with 2-methoxyphenol and a bromo- or chloro-ethanone intermediate. Sodium hydride or cesium carbonate may serve as bases .

- Optimization: Monitor reaction progress via TLC/HPLC. Purify intermediates using column chromatography (silica gel, ethyl acetate/hexane gradients). Final yields depend on steric hindrance and electronic effects of substituents .

Q. How can the structural identity and purity of the compound be validated?

Use a combination of analytical techniques:

- Nuclear Magnetic Resonance (NMR): Confirm connectivity via - and -NMR, focusing on characteristic peaks for the methoxyphenoxy group (~3.8 ppm for OCH) and trifluoromethylpyrimidine (~7.5–8.5 ppm) .

- Mass Spectrometry (MS): High-resolution MS (HRMS) verifies molecular ion peaks (e.g., [M+H]) and fragments .

- X-ray Crystallography: For unambiguous confirmation, grow single crystals in slow-evaporation conditions (e.g., ethanol/water) and solve the structure using SHELX software .

- Purity: Validate via HPLC (≥95% purity, C18 column, acetonitrile/water mobile phase) .

Q. What safety protocols are essential when handling this compound?

- GHS Hazards: Classified as acute toxicity (oral, dermal), skin/eye irritation, and respiratory sensitization based on structural analogs .

- PPE: Wear nitrile gloves, lab coats, and safety goggles. Use fume hoods for weighing and reactions .

- Spill Management: Avoid dust generation; collect spills with absorbent materials and dispose as hazardous waste .

- Storage: Store in airtight containers at 2–8°C, away from light and moisture .

Advanced Research Questions

Q. How can computational methods predict the compound’s electronic properties and reactivity?

- Density Functional Theory (DFT): Calculate frontier molecular orbitals (HOMO/LUMO) to assess nucleophilic/electrophilic sites. Use software like Gaussian or ORCA with B3LYP/6-31G(d) basis sets .

- Solvent Effects: Apply the polarizable continuum model (PCM) to simulate solvation energy in common solvents (e.g., DMSO, ethanol) .

- Reactivity Descriptors: Global hardness (η) and electrophilicity index (ω) derived from DFT can predict interactions with biological targets (e.g., enzymes) .

Q. How should researchers resolve contradictions in crystallographic or spectroscopic data?

- Crystallographic Ambiguities: Re-refine X-ray data using SHELXL (e.g., check for disorder, hydrogen bonding, or twinning). Validate with R/wR residuals (<5%) .

- NMR Signal Overlap: Use 2D techniques (HSQC, HMBC) to assign overlapping peaks. Compare with analogous compounds (e.g., 4-(piperazin-1-yl)phenyl derivatives) .

- Cross-Validation: Correlate MS fragmentation patterns with DFT-predicted bond dissociation energies .

Q. What experimental strategies elucidate the compound’s reaction mechanisms?

- Kinetic Studies: Monitor reaction progress under varying conditions (pH, temperature) via UV-Vis or -NMR (for trifluoromethyl group tracking) .

- Isotopic Labeling: Introduce - or -labels at reactive sites (e.g., methoxyphenoxy oxygen) to trace pathways .

- Trapping Intermediates: Use quench experiments with scavengers (e.g., TEMPO for radical intermediates) followed by LC-MS analysis .

Q. How can researchers design assays to evaluate biological activity?

- In Vitro Screening: Test against target enzymes (e.g., kinases, GPCRs) using fluorescence polarization or SPR. Include positive controls (e.g., staurosporine for kinase inhibition) .

- Cellular Uptake: Use radiolabeled -compound or fluorescent tags to assess permeability (Caco-2 monolayer assays) .

- Toxicity Profiling: Perform MTT assays on HEK-293 cells to determine IC values and selectivity indices .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.